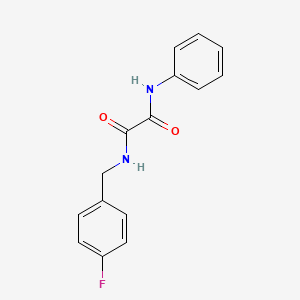![molecular formula C23H30N2O5 B5120054 N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5120054.png)
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS), an enzyme that converts glutamine to glutamate. GLS has been implicated in several types of cancer, making it a promising target for cancer therapy. BPTES has been shown to selectively inhibit GLS, making it a potential anticancer drug.
Wirkmechanismus
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide selectively inhibits GLS by binding to a specific pocket on the enzyme. This prevents the enzyme from converting glutamine to glutamate, leading to a decrease in cellular energy production and ultimately cell death. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to be more effective against cancer cells than normal cells, indicating its selectivity for cancer cells.
Biochemical and Physiological Effects
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to have several biochemical and physiological effects. It decreases glutamine metabolism, leading to a decrease in cellular energy production. This can lead to cell death in cancer cells. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. This could potentially have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide in lab experiments is its selectivity for cancer cells. This makes it a promising drug for cancer therapy. However, one limitation is its potential toxicity to normal cells. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to be more effective against cancer cells than normal cells, but it can still have toxic effects on normal cells at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to develop more potent and selective GLS inhibitors. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide, particularly in the brain.
Synthesemethoden
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoylbutyric acid to form the desired product, N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against several types of cancer, including breast, lung, and prostate cancer. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide works by inhibiting GLS, which is overexpressed in many types of cancer, leading to increased glutamine metabolism and tumor growth. By inhibiting GLS, N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide can slow down or even stop tumor growth.
Eigenschaften
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-10-21(26)24-17-11-9-12-18(15-17)25-23(27)16-13-19(28-6-2)22(30-8-4)20(14-16)29-7-3/h9,11-15H,5-8,10H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWVJAUWKUNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)
![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)
![isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5119999.png)



![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5120034.png)
![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![(3R*,4R*)-1-[3-(4-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5120037.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5120048.png)